molecular formula C13H15NO3 B8034074 tert-Butyl 2-hydroxy-1H-indole-1-carboxylate

tert-Butyl 2-hydroxy-1H-indole-1-carboxylate

Cat. No.: B8034074
M. Wt: 233.26 g/mol
InChI Key: PFMUNWBSVHTBJF-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-1H-indole-1-carboxylate: is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group and a hydroxyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-hydroxy-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis often begins with indole or a substituted indole.

    Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butyl chloroformate to form tert-butyl indole-1-carboxylate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

    Catalysts and Solvents: Catalysts such as palladium or copper may be employed to enhance reaction efficiency, and solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of tert-butyl 2-oxo-1H-indole-1-carboxylate.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding tert-butyl 1H-indole-1-carboxylate.

    Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles, forming different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    tert-Butyl 2-oxo-1H-indole-1-carboxylate: Formed through oxidation.

    tert-Butyl 1H-indole-1-carboxylate: Formed through reduction.

    Various Substituted Indoles: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its unique structure.

Biology

    Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.

Medicine

    Pharmaceuticals: Potential use in drug development due to its structural similarity to bioactive indole derivatives.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 2-hydroxy-1H-indole-1-carboxylate exerts its effects involves:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins due to its indole core.

    Pathways: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1H-indole-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    tert-Butyl 2-oxo-1H-indole-1-carboxylate:

Uniqueness

    Hydroxyl Group: The presence of the hydroxyl group at the 2-position makes tert-Butyl 2-hydroxy-1H-indole-1-carboxylate unique, providing additional sites for chemical modification and enhancing its biological activity.

This compound’s unique structure and reactivity make it a valuable molecule in various fields of scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-10-7-5-4-6-9(10)8-11(14)15/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUNWBSVHTBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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